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Gly-L-Ala-L-Ala-D-Ala-D-Ala - 53093-86-0

Gly-L-Ala-L-Ala-D-Ala-D-Ala

Catalog Number: EVT-1794008
CAS Number: 53093-86-0
Molecular Formula: C14H25N5O6
Molecular Weight: 359.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gly-L-Ala-L-Ala-D-Ala-D-Ala is a pentapeptide that consists of one glycyl, two L-alanyl and two D-alanyl residues coupled in sequence.
Overview

Gly-L-Ala-L-Ala-D-Ala-D-Ala is a synthetic pentapeptide composed of glycine, L-alanine, and D-alanine residues. This compound plays a crucial role in the structure of bacterial cell walls, particularly in peptidoglycan synthesis, where it serves as a precursor for cross-linking reactions that provide rigidity to the bacterial cell wall. The presence of both L- and D-amino acids is significant, as they contribute to the unique properties of peptidoglycan, which is essential for bacterial survival.

Source

The pentapeptide Gly-L-Ala-L-Ala-D-Ala-D-Ala can be derived from various bacterial sources, particularly those that utilize this structure in their peptidoglycan layer. It is synthesized enzymatically in bacteria through specific pathways involving enzymes such as alanine racemase and D-alanine:D-alanine ligase .

Classification

Gly-L-Ala-L-Ala-D-Ala-D-Ala is classified as a peptide and more specifically as a component of peptidoglycan. It belongs to the category of amino acid derivatives and is recognized for its role in microbial biochemistry and antibiotic resistance mechanisms.

Synthesis Analysis

Methods

The synthesis of Gly-L-Ala-L-Ala-D-Ala-D-Ala can be achieved through both chemical and enzymatic methods. Common techniques include:

  • Chemical Synthesis: Utilizing solid-phase peptide synthesis (SPPS) allows for the sequential addition of amino acids to form the desired peptide chain.
  • Enzymatic Synthesis: Enzymes such as alanine racemase facilitate the conversion between L- and D-alanine, while ligases catalyze the formation of peptide bonds between amino acids .

Technical Details

In laboratory settings, the synthesis often involves protecting group strategies to prevent unwanted reactions during the assembly of the peptide chain. The final product can be purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological studies.

Molecular Structure Analysis

Data

The molecular formula for Gly-L-Ala-L-Ala-D-Ala-D-Ala is C₁₀H₁₄N₂O₅, with a molecular weight of approximately 230.24 g/mol. The specific stereochemistry at each chiral center is critical for its biological function.

Chemical Reactions Analysis

Reactions

Gly-L-Ala-L-Ala-D-Ala-D-Ala participates in various biochemical reactions, primarily in bacterial cell wall synthesis. Key reactions include:

  • Cross-linking: The terminal D-alanine residues can form cross-links with other peptides in the peptidoglycan layer, enhancing structural integrity.
  • Hydrolysis: Enzymatic cleavage by dipeptidases such as VanX can lead to the release of D-alanine, which is crucial for bacterial resistance against antibiotics like vancomycin .

Technical Details

These reactions are facilitated by specific enzymes that recognize the D-alanine moiety, allowing for precise modifications in bacterial cell wall architecture.

Mechanism of Action

Process

The mechanism by which Gly-L-Ala-L-Ala-D-Ala-D-Ala functions involves its incorporation into peptidoglycan precursors during bacterial growth. The steps include:

  1. Synthesis: Formation via enzymatic pathways involving alanine racemase and ligases.
  2. Incorporation: Integration into nascent peptidoglycan chains.
  3. Cross-linking: Formation of peptide bridges between adjacent glycan strands through D-alanine residues.

Data

This process is vital for maintaining cell wall integrity and is a target for several antibiotic therapies aimed at disrupting bacterial growth.

Physical and Chemical Properties Analysis

Physical Properties

Gly-L-Ala-L-Ala-D-Ala-D-Ala appears as a white crystalline powder under standard laboratory conditions. It is soluble in water and exhibits stability under physiological pH conditions.

Chemical Properties

  • pH Stability: Remains stable across a wide pH range typical of biological systems.
  • Reactivity: Can undergo hydrolysis under acidic or basic conditions but is generally stable under neutral conditions.

Relevant data indicate that its solubility and stability make it suitable for various biochemical applications.

Applications

Scientific Uses

Gly-L-Ala-L-Ala-D-Ala-D-Ala has significant applications in microbiology and biochemistry:

  • Antibiotic Research: Used to study mechanisms of resistance against glycopeptide antibiotics.
  • Peptidoglycan Studies: Serves as a model compound in research focused on bacterial cell wall synthesis and structure.
  • Vaccine Development: Investigated for potential use in developing vaccines targeting bacterial infections due to its role in peptidoglycan integrity .
Structural Role in Peptidoglycan Biosynthesis

Integration into Peptidoglycan Scaffold Architecture

The pentapeptide Gly-L-Ala-L-Ala-D-Ala-D-Ala serves as a fundamental structural unit within bacterial peptidoglycan (PG), the mesh-like macromolecule that forms the primary stress-bearing component of the bacterial cell wall. This polymer consists of glycan strands formed by alternating β-(1,4)-linked N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, with the latter modified by attached peptide stems [1] [8]. The pentapeptide unit is covalently linked to the lactyl moiety of MurNAc, positioning it perpendicularly to the glycan backbone for cross-linking interactions. In the mature PG sacculus, approximately 40% of peptide stems participate in cross-links in Escherichia coli, creating a dense, elastic network that withstands intracellular osmotic pressures reaching 5-25 atmospheres [1] [6].

The D-Ala-D-Ala motif constitutes the terminal dipeptide of uncrosslinked pentapeptide stems and serves as the primary recognition site for penicillin-binding proteins (PBPs). During transpeptidation, the energy from cleavage of the terminal D-Ala⁵-D-Ala⁴ bond drives the formation of new peptide bonds between adjacent stems. This terminal dipeptide sequence is highly conserved across bacterial phylogeny due to its dual role in both substrate recognition and energy provision during cross-linking [1] [4] [8].

Cross-Linking Mechanisms in Gram-Negative vs. Gram-Positive Bacteria

The fate and utilization of the Gly-L-Ala-L-Ala-D-Ala-D-Ala unit exhibits significant divergence between Gram-negative and Gram-positive bacteria:

Table 1: Cross-Linking Mechanisms in Gram-Negative vs. Gram-Positive Bacteria

CharacteristicGram-Negative BacteriaGram-Positive Bacteria
Representative OrganismsEscherichia coli, Pseudomonas aeruginosaStaphylococcus aureus, Bacillus subtilis
Peptide Stem CompositionL-Ala-D-Glu-mDAP-D-Ala-D-Ala (mDAP = meso-diaminopimelic acid)L-Ala-D-Glu-L-Lys-D-Ala-D-Ala + Gly₅ bridge
Cross-Link TypePredominantly 4→3 (D-Ala⁴→mDAP³)Primarily 4→3 (D-Ala⁴→L-Lys³) via pentaglycine bridge
Degree of Cross-Linking~40% in E. coli80-90% in S. aureus
PG Layer Thickness2.5-7 nm (monolayer)20-80 nm (multilayered)
D-Ala-D-Ala UtilizationDirect substrate for DD-transpeptidasesSubstrate for both DD-transpeptidases and Fem transferases that add glycine bridge

In Gram-negative bacteria like E. coli, the D-Ala⁴-D-Ala⁵ bond of the pentapeptide stem is cleaved by DD-transpeptidases (PBPs), enabling formation of direct 4→3 cross-links between the D-Ala⁴ of one stem and the diaminopimelic acid (mDAP³) at position three of an adjacent stem [1] [4]. This creates a predominantly monolayer sacculus approximately 2.5-7 nm thick [1] [3].

In contrast, Gram-positive bacteria like Staphylococcus aureus employ the pentapeptide stem as an attachment point for interpeptide bridges. The terminal D-Ala⁴-D-Ala⁵ motif is first recognized by Fem family transferases that sequentially add glycine residues (typically five in S. aureus) to the ε-amino group of L-Lys³ [3] [7]. The DD-transpeptidases subsequently cleave the D-Ala⁴-D-Ala⁵ bond and form cross-links between the D-Ala⁴ of one stem and the terminal glycine of the pentaglycine bridge extending from an adjacent stem. This results in an extensively cross-linked (80-90%) multilayered PG architecture 20-80 nm thick [3] [7] [8]. Solid-state NMR studies reveal that S. aureus PG chains adopt 4-fold screw helical symmetry with a 40 Å disaccharide periodicity, with cross-linked stems exhibiting parallel orientations to maximize structural density [3] [7].

Role of D-Ala-D-Ala Motifs in Peptide Stem Elasticity

The D-Ala-D-Ala terminal dipeptide contributes significantly to the mechanical properties of peptidoglycan through its conformational flexibility. Molecular dynamics simulations and physical studies demonstrate that peptide stems function as molecular springs that extend under turgor pressure and relax in plasmolyzed cells [1] [6]. The D-Ala-D-Ala moiety enhances this elasticity through several mechanisms:

  • Bond flexibility: The D-Ala⁴-D-Ala⁵ peptide bond exhibits greater torsional freedom compared to other peptide bonds in the stem due to the absence of bulky side chains
  • Hydration sphere: The terminal carboxylate group of D-Ala⁵ forms an extensive hydration shell that provides reversible energy dissipation during mechanical stress
  • Transpeptidase regulation: Cleavage of the D-Ala⁴-D-Ala⁵ bond during cross-linking converts the flexible terminal dipeptide into a rigid cross-link

Experimental evidence from Pseudomonas aeruginosa demonstrates that disruption of D-Ala metabolism significantly alters PG mechanics. Mutants lacking dadA (encoding D-alanine dehydrogenase) accumulate intracellular D-Ala, leading to downregulation of PBP genes (ponA, dacC), reduced PG cross-linking, and decreased cell stiffness by approximately 18% [6]. This establishes a direct biochemical link between D-Ala availability, expression of cross-linking machinery, and mechanical integrity of the PG scaffold.

Conformational Dynamics in Sacculus Assembly

The pentapeptide Gly-L-Ala-L-Ala-D-Ala-D-Ala undergoes precise conformational transitions during its journey from cytoplasmic synthesis to integration into the growing sacculus. Biosynthesis initiates in the cytoplasm with stepwise assembly of the UDP-MurNAc-pentapeptide precursor, requiring ATP-dependent addition of L-Ala, D-Glu, L-Lys (or mDAP), and finally D-Ala-D-Ala by the D-Ala-D-Ala ligase (MurF) [1] [8] [9]. The D-Ala-D-Ala dipeptide is synthesized separately through racemization of L-Ala to D-Ala by alanine racemase (Alr), followed by ATP-dependent ligation by Ddl ligase [6] [9].

Table 2: Stages of Pentapeptide Precursor Assembly and Membrane Transfer

StageLocationKey Enzymes/ProcessesConformational Features
Amino Acid ActivationCytoplasmAlanine racemase (Alr), Ddl ligaseExtended conformation of D-Ala-D-Ala with C-terminal carboxylate exposed
Stem Peptide AssemblyCytoplasmMur ligases (MurC, D, E, F)Sequential folding around UDP-MurNAc core; D-Ala-D-Ala adopts β-turn conformation
Membrane TransferCytoplasmic membraneMraY (translocase I), MurG (glycosyltransferase)Hydrophobic collapse during bactoprenol binding; D-Ala-D-Ala becomes solvent-exposed
Polymerization SitePeriplasmTransglycosylases, transpeptidasesD-Ala-D-Ala adopts catalytically competent conformation for transpeptidases

Following synthesis, the hydrophilic UDP-MurNAc-pentapeptide undergoes membrane translocation via a lipid carrier mechanism. Bactoprenol phosphate (C₅₅-P) catalyzes the transfer to form Lipid I (C₅₅-PP-MurNAc-pentapeptide), which is subsequently glycosylated to form Lipid II (C₅₅-PP-MurNAc-pentapeptide-GlcNAc) [8] [9]. During this transition from aqueous cytosol to hydrophobic membrane, the pentapeptide undergoes conformational rearrangement - the D-Ala-D-Ala motif transitions from an extended conformation in the cytoplasm to a β-turn structure when associated with bactoprenol, positioning the scissile bond for recognition by extracellular transpeptidases [1] [9].

Flippase (MurJ) transports Lipid II across the membrane to the periplasmic space, where the Gly-L-Ala-L-Ala-D-Ala-D-Ala unit interfaces with the extracellular enzymatic machinery [8]. Transglycosylases polymerize the glycan chains via β(1→4) linkages while transpeptidases (PBPs) recognize the D-Ala-D-Ala motif through a substrate-binding pocket complementary to its stereochemistry and charge distribution [1] [4]. Crystallographic studies reveal that the terminal D-Ala-D-Ala adopts a distorted β-strand conformation within the active site of PBPs, positioning the scissile bond adjacent to the catalytic serine residue [4]. This conformational strain contributes to the energy landscape of the transpeptidation reaction.

The enzymatic processing exhibits remarkable conformational specificity:

graph LRA[UDP-MurNAc-L-Ala-γ-D-Glu-mDAP-D-Ala-D-Ala] -->|Mur ligases| B[Extended conformation]B -->|MraY/MurG| C[β-turn conformation on bactoprenol]C -->|Flippase| D[Periplasmic exposure]D -->|Transglycosylase| E[Polymerized glycan chain]E -->|Transpeptidase| F[Distorted β-strand for catalysis]

Beyond classical transpeptidation, emerging research reveals unconventional processing pathways for D-Ala-containing peptides. In Gluconobacter oxydans, the L,D-transpeptidase LDT₆₀ catalyzes 1,3-crosslinks between the L-Ala¹ of one stem and the D-center of mDAP³ on an adjacent stem [5]. Surprisingly, LDT₆₀ exhibits broader substrate specificity than classical transpeptidases, utilizing non-terminal amino acid moieties for crosslinking. This reaction depends on prior DD-crosslink turnover by endopeptidases like PBP7, highlighting the dynamic interplay between different crosslinking systems during sacculus remodeling [5].

Properties

CAS Number

53093-86-0

Product Name

Gly-L-Ala-L-Ala-D-Ala-D-Ala

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

Molecular Formula

C14H25N5O6

Molecular Weight

359.38 g/mol

InChI

InChI=1S/C14H25N5O6/c1-6(16-10(20)5-15)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)25/h6-9H,5,15H2,1-4H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23)(H,24,25)/t6-,7-,8+,9+/m0/s1

InChI Key

KFAHJBXSCMRXIA-RBXMUDONSA-N

SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)CN

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